molecular formula C23H25N3O3S B2956040 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 893377-55-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2956040
CAS No.: 893377-55-4
M. Wt: 423.53
InChI Key: NRUCBYWVZCINRK-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound featuring a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-3-17-6-5-7-18(4-2)22(17)26-11-10-24-23(26)30-14-21(27)25-13-16-8-9-19-20(12-16)29-15-28-19/h5-12H,3-4,13-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUCBYWVZCINRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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